molecular formula C19H20N2O3 B043427 3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile CAS No. 30078-48-9

3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile

Cat. No. B043427
CAS RN: 30078-48-9
M. Wt: 324.4 g/mol
InChI Key: LMGNGGBSQVPQCO-SQFISAMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile is a compound of interest in the field of organic chemistry due to its potential applications in synthesizing bioactive heterocycles and its involvement in various chemical reactions. Its structure comprises a phenylamino group attached to an acrylonitrile moiety that also contains a 3,4,5-trimethoxybenzyl group, making it a versatile precursor for various organic transformations.

Synthesis Analysis

The synthesis of related acrylonitrile compounds typically involves base-catalyzed reactions between aldehydes and acetonitriles. For instance, a similar compound, 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, was synthesized via a base-catalyzed reaction of 3,4,5-trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile, indicating a potential pathway for synthesizing the compound of interest (Kavitha et al., 2006).

Molecular Structure Analysis

The molecular structure of acrylonitrile derivatives can be elucidated through crystallographic studies. For example, the related compound mentioned above crystallizes in the monoclinic space group P21/c, with specific cell parameters, and exhibits intermolecular hydrogen bonds, which could provide insights into the molecular structure analysis of 3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile (Kavitha et al., 2006).

Chemical Reactions and Properties

Acrylonitrile derivatives participate in various chemical reactions, such as nucleophilic displacement reactions, cyclotetramerization, and Claisen rearrangement, leading to novel compounds with potential antioxidant activities and other significant properties. These reactions demonstrate the chemical versatility and reactivity of acrylonitrile derivatives (Ağırtaş et al., 2013), (Raucher et al., 1979).

Scientific Research Applications

  • Synthesis and Characterization :

    • Novel metallophthalocyanines containing 3,4,5-trimethoxybenzyloxy groups were synthesized and characterized for their properties. These compounds, including their synthesis, purification, and aggregation behavior, are of significant interest in the field of dyes and pigments (Ağırtaş, Cabir, & Özdemir, 2013).
    • The synthesis and crystal structure of 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, a compound structurally related to 3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile, were explored. This research is significant for understanding the molecular structure and potential applications of such compounds (Kavitha et al., 2006).
  • Biological Activity and Applications :

    • Research on 3-indol-1-ylpropionic acids and 1-(3-aminopropyl)indoles, synthesized from acrylonitrile derivatives, provides insights into the potential biological activities of these compounds. These substances, synthesized through catalytic reduction or hydrolysis of nitriles, could have applications in medicinal chemistry (Basanagoudar & Siddappa, 1967).
    • Synthesis and evaluation of 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives for their antitumor activity were studied. These compounds show potential as antitumor agents and have implications in developing new cancer therapies (Maddila et al., 2016).
  • Optoelectronic Applications :

    • The study of donor-acceptor substituted thiophene dyes, including thiophene dyes with acrylonitrile derivatives, revealed their potential applications in optoelectronic devices. These compounds could be significant in developing materials for protecting human eyes and optical sensors (Anandan et al., 2018).

properties

IUPAC Name

(Z)-3-anilino-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-22-17-10-14(11-18(23-2)19(17)24-3)9-15(12-20)13-21-16-7-5-4-6-8-16/h4-8,10-11,13,21H,9H2,1-3H3/b15-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGNGGBSQVPQCO-SQFISAMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC(=CNC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C/C(=C/NC2=CC=CC=C2)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile

CAS RN

30078-48-9
Record name 3-Anilino-2-(3,4,5,-trimethoxybenzyl)acrylonitrile, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030078489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-anilino-2-(3,4,5,-trimethoxybenzyl)acrylonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.470
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.